2-[4-[(3-Phenoxyphenyl)methyl]piperazin-1-yl]pyrimidine
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Overview
Description
2-[4-[(3-Phenoxyphenyl)methyl]piperazin-1-yl]pyrimidine is a complex organic compound that features a piperazine ring bonded to a pyrimidine ring, with a phenoxyphenylmethyl group attached to the piperazine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(3-Phenoxyphenyl)methyl]piperazin-1-yl]pyrimidine typically involves multiple steps, starting with the preparation of the piperazine and pyrimidine precursors. One common method involves the Mannich reaction, where a piperazine derivative is reacted with formaldehyde and a phenol derivative to form the phenoxyphenylmethyl-piperazine intermediate. This intermediate is then reacted with a pyrimidine derivative under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, purification steps such as crystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[4-[(3-Phenoxyphenyl)methyl]piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinone derivatives.
Reduction: The pyrimidine ring can be reduced under hydrogenation conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced pyrimidine derivatives.
Substitution: Alkylated or acylated piperazine derivatives.
Scientific Research Applications
2-[4-[(3-Phenoxyphenyl)methyl]piperazin-1-yl]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[4-[(3-Phenoxyphenyl)methyl]piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the brain. This inhibition increases the levels of acetylcholine, which can help alleviate symptoms of neurodegenerative diseases . The compound also interacts with various receptors and enzymes, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another piperazine-pyrimidine derivative with acetylcholinesterase inhibitory activity.
4-(4-Bromophenyl)piperazin-1-yl]methyl-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: A triazole-pyrimidine hybrid with antibacterial activity.
Uniqueness
2-[4-[(3-Phenoxyphenyl)methyl]piperazin-1-yl]pyrimidine is unique due to its specific structural features, which confer distinct biological activities. The presence of the phenoxyphenylmethyl group enhances its ability to interact with certain biological targets, making it a promising candidate for drug development.
Properties
IUPAC Name |
2-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O/c1-2-7-19(8-3-1)26-20-9-4-6-18(16-20)17-24-12-14-25(15-13-24)21-22-10-5-11-23-21/h1-11,16H,12-15,17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPMDOEKEGAMMDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)OC3=CC=CC=C3)C4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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